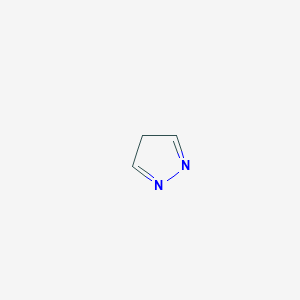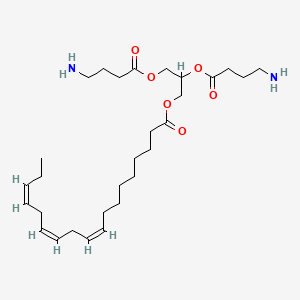![molecular formula C19H24N2O4 B1253733 2-Hydroxy-5-[1-hydroxy-2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzamide](/img/structure/B1253733.png)
2-Hydroxy-5-[1-hydroxy-2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-5-[1-hydroxy-2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzamide is a member of salicylamides.
Wissenschaftliche Forschungsanwendungen
Amyloid Imaging in Alzheimer's Disease : Amyloid imaging ligands, including compounds with hydroxyphenyl groups, have been studied for their ability to measure amyloid in vivo in the brains of Alzheimer's disease patients. These compounds, like [18F]FDDNP and [11C]PIB, show potential in early detection and evaluation of new anti-amyloid therapies (Nordberg, 2007).
DNA Minor Groove Binders : Compounds with hydroxyphenyl and benzimidazole groups, such as Hoechst 33258, are known to bind strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. These compounds are used in chromosome and nuclear staining and have applications in plant cell biology (Issar & Kakkar, 2013).
Biodegradation of Ether Compounds : Research on the biodegradation and fate of ether compounds like ethyl tert-butyl ether (ETBE) in soil and groundwater could provide insights into the environmental impact and degradation pathways of related compounds, including potential microbial degradation mechanisms and the role of ether structures in biodegradation kinetics (Thornton et al., 2020).
Eigenschaften
Produktname |
2-Hydroxy-5-[1-hydroxy-2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzamide |
|---|---|
Molekularformel |
C19H24N2O4 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
2-hydroxy-5-[1-hydroxy-2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzamide |
InChI |
InChI=1S/C19H24N2O4/c1-12(2-3-13-4-7-15(22)8-5-13)21-11-18(24)14-6-9-17(23)16(10-14)19(20)25/h4-10,12,18,21-24H,2-3,11H2,1H3,(H2,20,25) |
InChI-Schlüssel |
OWDODYNOSWQAGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=CC=C(C=C1)O)NCC(C2=CC(=C(C=C2)O)C(=O)N)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-Chlorophenyl)-1-[(1-methyl-3-indolyl)methyl]-1-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B1253650.png)


![1-(3-chlorophenyl)-3-[[2-(4-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]thiourea](/img/structure/B1253653.png)

![4-[(1S)-1-hydroxy-2-{[(2R)-4-(4-hydroxyphenyl)butan-2-yl]amino}ethyl]phenol](/img/structure/B1253655.png)


![methyl 2-[(1R,9R,12R,19R)-8-acetyl-6-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-12-yl]acetate](/img/structure/B1253659.png)

![N-[5-[3-[4-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide](/img/structure/B1253662.png)


